molecular formula C7H4O4 B1447122 4H,6H,7H-furo[3,2-c]pyran-4,6-dione CAS No. 1620989-26-5

4H,6H,7H-furo[3,2-c]pyran-4,6-dione

Cat. No.: B1447122
CAS No.: 1620989-26-5
M. Wt: 152.1 g/mol
InChI Key: OUIPEKSWVBEWLR-UHFFFAOYSA-N
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Description

4H,6H,7H-furo[3,2-c]pyran-4,6-dione is a heterocyclic compound with a fused ring structure consisting of a furan ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H,7H-furo[3,2-c]pyran-4,6-dione typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one or 4-hydroxycoumarin with arylglyoxals in boiling formic acid . This reaction leads to the formation of the desired compound through a series of intermediate steps.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4H,6H,7H-furo[3,2-c]pyran-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

4H,6H,7H-furo[3,2-c]pyran-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,6H,7H-furo[3,2-c]pyran-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to exhibit cytotoxicity against cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,6H,7H-furo[3,2-c]pyran-4,6-dione is unique due to its specific ring structure and the presence of both furan and pyran rings

Properties

IUPAC Name

7H-furo[3,2-c]pyran-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIPEKSWVBEWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CO2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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